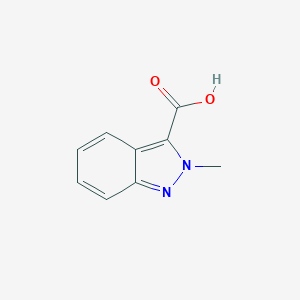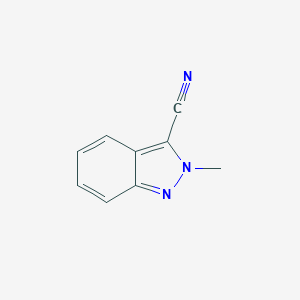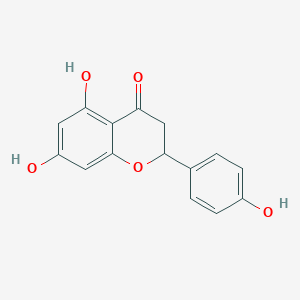
七甲铵溴化物
描述
Heptamethonium bromide, also known as Hexamethonium bromide, is a nicotinic acetylcholine receptor (nAChR) antagonist . It preferentially blocks nicotinic receptors at autonomic ganglia and can cross the blood-brain barrier only at high doses . It is often referred to as the prototypical ganglionic blocker .
Molecular Structure Analysis
Heptamethonium bromide has a linear formula of (CH3)3N(Br)(CH2)6N(Br)(CH3)3 . Its molecular weight is 362.19 . The compound is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
Heptamethonium bromide is a non-depolarising ganglionic blocker, a neuronal nicotinic (nAChR) receptor antagonist that acts in autonomic ganglia by binding mostly in or on the nAChR receptor, and not the acetylcholine binding site itself .
Physical And Chemical Properties Analysis
Heptamethonium bromide is a solid at 20 degrees Celsius . It has a molecular weight of 362.19 . It is hygroscopic, meaning it absorbs moisture from the air .
科学研究应用
Inhibiting Nicotine-Induced Cell Proliferation in Non-Small Lung Cancer Cells
Heptamethonium bromide, also known as Hexamethonium bromide, is a nicotine acetylcholine receptor antagonist. It has been studied for its potential to control nicotine-induced cell proliferation in non-small lung cancer cells. The specific mechanisms it triggers are still unknown, but it’s believed to inhibit α7-nAChRs, which are elevated in expression by nicotine and play a pivotal role in inducing and developing lung cancers .
Broadband Red Emission in Lead Halide Perovskites
Heptamethonium bromide has been used in the creation of a one-dimensional (1D) hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which exhibits a unique red emission peaking at 692 nm. This emission is derived from self-localized Pb 23+, Pb 3+ and Br 2− species confined within the inorganic lead bromide lattice that function as radiative centres . This finding could benefit the design of perovskite systems for efficient red emission .
作用机制
Target of Action
Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .
Mode of Action
Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Biochemical Pathways
By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .
Pharmacokinetics
This limits its bioavailability and influences its distribution within the body .
Result of Action
The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .
安全和危害
未来方向
Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .
属性
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptamethonium bromide | |
CAS RN |
56971-24-5 | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
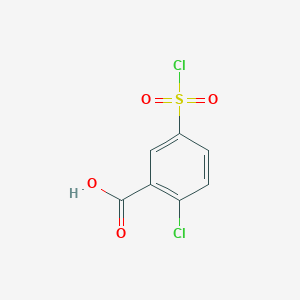
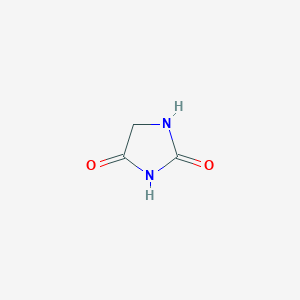


![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
